molecular formula C19H22N6O2 B6484586 7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 922836-25-7

7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No. B6484586
CAS RN: 922836-25-7
M. Wt: 366.4 g/mol
InChI Key: XOZPHTRLWPIBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is 366.18042397 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure makes it an interesting candidate for cancer research. Researchers have investigated its effects on cancer cell lines, particularly in vitro studies. Preliminary results suggest that it may inhibit cell proliferation in specific cancer types, such as lung (A549), breast (MCF-7), cervical (HeLa), and liver (HepG-2) cancers . Further studies are needed to elucidate its mechanisms of action and potential clinical applications.

Anti-HIV-1 Activity

The search for novel antiretroviral agents remains crucial in the fight against HIV/AIDS. Some derivatives of this compound have been synthesized and evaluated for their anti-HIV-1 activity. While specific results are not available in the provided sources, the exploration of its potential as an anti-HIV agent warrants further investigation .

Antimicrobial Properties

Microbial infections continue to pose global health challenges. Researchers have explored the antimicrobial activity of related triazino and triazolo derivatives. Although specific data on this compound are scarce, its structural features suggest potential antimicrobial effects. Investigating its interactions with bacterial and fungal pathogens could yield valuable insights .

CYP1A1 Inhibition

In a separate study, fused 1,2,4-triazine derivatives were synthesized as potent inhibitors targeting cytochrome P450 1A1 (CYP1A1) activity. While the exact compound mentioned is not specified, it highlights the broader interest in triazino derivatives as potential enzyme inhibitors .

Chemical Biology and Target Identification

Researchers can use this compound as a chemical probe to identify novel biological targets. By studying its interactions with proteins, nucleic acids, or other biomolecules, scientists may uncover new pathways or validate existing drug targets.

properties

IUPAC Name

7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12(2)10-25-18-20-16-15(17(26)23(4)19(27)22(16)3)24(18)11-14(21-25)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZPHTRLWPIBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dimethyl-1-(2-methylpropyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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